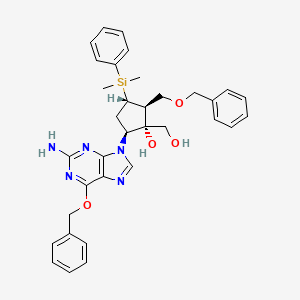
4-Ethyl-2-(methylthio)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-(methylthio)thiazole is a heterocyclic organic compound with the molecular formula C6H9NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(methylthio)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-oxodithioesters with tosylmethyl isocyanide in the presence of a base such as potassium hydroxide (KOH). This reaction yields 4-methylthio-5-acylthiazoles .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve multi-step synthesis processes. For example, the preparation of 4-methyl-5-(2-ethoxyl)-thiazole involves introducing chlorine into 2-acetylbutyrolactone, followed by hydrolysis, and subsequent reactions with ammonia gas and carbon bisulfide .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-2-(methylthio)thiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the C-5 position, while nucleophilic substitution can take place at the C-2 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-(methylthio)thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, antitumor, and neuroprotective agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-(methylthio)thiazole involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, they can inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . The specific molecular targets and pathways depend on the particular biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
- 2-Ethyl-4-methylthiazole
- 4-Ethyl-2-methylthiazole
- 5-(2-hydroxyethyl)-4-methylthiazole
Comparison: 4-Ethyl-2-(methylthio)thiazole is unique due to the presence of both an ethyl group and a methylthio group on the thiazole ring. This combination of substituents can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Eigenschaften
Molekularformel |
C6H9NS2 |
|---|---|
Molekulargewicht |
159.3 g/mol |
IUPAC-Name |
4-ethyl-2-methylsulfanyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NS2/c1-3-5-4-9-6(7-5)8-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
RPQJPWSTLGWCOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CSC(=N1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)




![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)



![[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13114936.png)


